4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one
Description
The compound 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one is a heterocyclic molecule featuring a chromen-2-one core substituted with three methyl groups (positions 5, 7, and 8) and a piperazine moiety linked via a methylene bridge. Chromene derivatives are pharmacologically significant, exhibiting anti-inflammatory, antimicrobial, and anticancer activities .
Properties
IUPAC Name |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O2/c1-15-12-16(2)22-18(13-21(27)28-23(22)17(15)3)14-25-8-10-26(11-9-25)20-6-4-19(24)5-7-20/h4-7,12-13H,8-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFIKTJWYNHVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1C)CN3CCN(CC3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is substituted with a fluorophenyl group through a nucleophilic substitution reaction.
Coupling with Chromenone Core: The substituted piperazine is then coupled with a chromenone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: It is used in biological assays to study receptor binding and enzyme inhibition.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Structure Variations
- Target Compound : Chromen-2-one (coumarin derivative) with 5,7,8-trimethyl substitution.
- Triazole Analog (Compound 7a, ): Replaces chromen-2-one with a 1,2,4-triazole ring. Triazoles are known for antimicrobial activity due to their ability to inhibit cytochrome P450 enzymes.
- Chromen-5-one Analog () : Features a chromen-5-one core with bromophenyl and nitro substituents.
Piperazine Substituent Modifications
- Target Compound : 4-Fluorophenyl group on piperazine.
- Trifluoromethylphenyl Analog (Compound 21, ) : Substitutes fluorine with a trifluoromethyl group.
- Bromophenyl Analog () : Replaces fluorine with bromine.
- Bromine’s larger atomic radius and polarizability improve π-π stacking interactions in enzyme binding pockets, enhancing potency in kinase inhibitors .
Biological Activity
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one is a complex organic compound with potential biological activities that have been explored in various scientific studies. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a chromenone backbone substituted with a piperazine moiety and a fluorophenyl group. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H25FN6O
- Molecular Weight : 420.4826 g/mol
- CAS Number : 148680-54-0
The biological activity of this compound is primarily attributed to its ability to interact with various receptors in the central nervous system. It is believed to act as a ligand for serotonin and dopamine receptors, which are crucial in regulating mood and behavior. The following table summarizes the potential receptor interactions:
| Receptor Type | Interaction Type | Effect |
|---|---|---|
| Serotonin Receptors | Agonist/Antagonist | Mood regulation |
| Dopamine Receptors | Agonist | Antipsychotic effects |
| Other Neurotransmitter Receptors | Modulator | Potential anxiolytic effects |
Pharmacological Properties
Research has indicated that this compound may exhibit several pharmacological properties:
- Antidepressant Activity : The compound has shown promise in preclinical models for its antidepressant-like effects, potentially mediated through serotonergic pathways.
- Antipsychotic Effects : Its interaction with dopamine receptors suggests potential use in treating psychotic disorders.
- Neuroprotective Properties : Some studies have indicated that this compound may protect neuronal cells from oxidative stress.
Study on Antidepressant Activity
A study published in PubMed Central evaluated the antidepressant-like effects of various derivatives of piperazine compounds, including the target compound. The results indicated that certain analogs exhibited significant reductions in immobility time in forced swim tests, suggesting antidepressant activity (IC50 values were noted to be in the low micromolar range) .
Inhibitory Effects on Enzymes
Another research focused on the inhibitory effects of related compounds on tyrosinase activity, an enzyme implicated in melanin production. The study reported IC50 values for several derivatives, demonstrating that modifications to the piperazine ring could enhance inhibitory potency . The target compound's structural similarities suggest it may also exhibit comparable enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
